molecular formula C24H26N2O6 B270893 2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270893
M. Wt: 438.5 g/mol
InChI Key: YNDZDPLWLZDULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EAPB, and it belongs to the family of pyrrolidine carboxylate derivatives. EAPB has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The exact mechanism of action of EAPB is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in regulating several physiological processes, including learning and memory, anxiety, and pain perception. By modulating the activity of mGluR5, EAPB may exert its therapeutic effects.
Biochemical and Physiological Effects
EAPB has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. EAPB has been shown to alter the activity of several brain regions involved in mood regulation, including the prefrontal cortex and the amygdala.

Advantages and Limitations for Lab Experiments

EAPB has several advantages for lab experiments, including its high potency and selectivity for mGluR5. It also exhibits a long duration of action, which makes it suitable for studying the long-term effects of mGluR5 modulation. However, EAPB has several limitations, including its low solubility in water, which can make it challenging to administer in vivo. It also has a relatively short half-life, which can limit its therapeutic potential.

Future Directions

Several potential future directions for EAPB research include studying its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. EAPB's potential neuroprotective effects in animal models of neurodegenerative diseases warrant further investigation. Additionally, the development of more potent and selective mGluR5 modulators may lead to the discovery of new therapeutic agents for the treatment of mood disorders and pain.

Synthesis Methods

EAPB has been synthesized using various methods, including the reaction of 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with ethyl chloroformate and 4-(ethoxycarbonyl)aniline in the presence of triethylamine. Another method involves the reaction of 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid with ethyl chloroformate and 4-(ethoxycarbonyl)aniline in the presence of N,N-diisopropylethylamine. The yield of EAPB using these methods ranges from 30-60%.

Scientific Research Applications

EAPB has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. In animal studies, EAPB has been shown to exhibit antidepressant-like effects, reduce anxiety-like behavior, and alleviate pain. EAPB has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H26N2O6/c1-4-31-23(29)17-7-9-19(10-8-17)25-21(27)14-32-24(30)18-12-22(28)26(13-18)20-11-15(2)5-6-16(20)3/h5-11,18H,4,12-14H2,1-3H3,(H,25,27)

InChI Key

YNDZDPLWLZDULR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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